2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that features a nitrophenoxy group and a pyridinyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitrophenol.
Formation of Phenoxy Acetate: 2-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-nitrophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-nitrophenoxy)acetic acid with 2-aminopyridine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-(2-aminophenoxy)-N-(pyridin-2-yl)acetamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and 2-aminopyridine.
Scientific Research Applications
2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with the pyridinyl group at a different position.
2-(2-nitrophenoxy)-N-(pyridin-4-yl)acetamide: Another positional isomer.
2-(2-aminophenoxy)-N-(pyridin-2-yl)acetamide: The reduced form of the compound.
Uniqueness
2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to the specific positioning of the nitrophenoxy and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its isomers and analogs.
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H11N3O4/c17-13(15-12-7-3-4-8-14-12)9-20-11-6-2-1-5-10(11)16(18)19/h1-8H,9H2,(H,14,15,17) |
InChI Key |
ZAIWKHTXNIGHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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